Benzene, (1-chloro-3-iodopropyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112381-01-8 |
|---|---|
Molecular Formula |
C9H10ClI |
Molecular Weight |
280.53 g/mol |
IUPAC Name |
(1-chloro-3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10ClI/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
SJLZTILKKAQASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCI)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Chloro 3 Iodopropyl
Selective Halogenation on the Propyl Moiety
With the n-propylbenzene scaffold in place, the next stage involves the regioselective introduction of halogens onto the propyl side chain. The target molecule requires a chlorine atom at the C1 position and an iodine atom at the C3 position.
The introduction of a chlorine atom specifically at the C1, or benzylic, position of the propyl chain is a key transformation. The benzylic C-H bond is activated towards substitution due to the stability of the resulting benzylic radical or carbocation intermediate.
A classical, indirect method involves the preparation of 1-phenylpropan-1-ol, which is then treated with hydrochloric acid to yield 1-chloro-1-phenylpropane. prepchem.com
More direct C-H functionalization methods have been developed for higher efficiency and selectivity. While traditional radical chlorination often leads to a mixture of products, modern catalytic systems can achieve high site selectivity. nih.gov One such advanced method employs a copper(I) chloride/bis(oxazoline) catalyst. nih.gov In this system, N-fluorobenzenesulfonimide (NFSI) acts as the oxidant and potassium chloride (KCl) serves as the chloride source. This protocol demonstrates high selectivity for the chlorination of benzylic C-H bonds over other positions on the alkyl chain, providing a direct route to compounds like 1-chloro-1-phenylpropane from n-propylbenzene. nih.gov
Table 3: Methods for the Synthesis of 1-Chloro-1-phenylpropane
| Starting Material | Reagents | Product | Key Findings |
|---|---|---|---|
| 1-Phenylpropan-1-ol | Hydrochloric Acid (HCl) | 1-Chloro-1-phenylpropane | Reaction at -20°C gives an 85% yield. prepchem.com |
| n-Propylbenzene | Cu(I)Cl/bis(oxazoline), KCl, N-fluorobenzenesulfonimide (NFSI) | 1-Chloro-1-phenylpropane | High site-selectivity for the benzylic position. nih.gov |
Introduction of the Iodo Substituent at C3 of the Propyl Chain
The introduction of an iodine atom at the C3 position of the propyl chain is most commonly achieved via a halogen exchange reaction, specifically the Finkelstein reaction. echemi.combyjus.comwikipedia.orgorganic-chemistry.org This reaction is a classic and efficient method for the preparation of alkyl iodides from alkyl chlorides or bromides. byjus.comwikipedia.org
The underlying principle of the Finkelstein reaction is the treatment of an alkyl chloride with a solution of sodium iodide (NaI) in a suitable solvent, typically acetone (B3395972). echemi.combyjus.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.com The success of this transformation is driven by the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) is not and precipitates out of the solution. byjus.comwikipedia.org This precipitation shifts the reaction equilibrium towards the formation of the iodoalkane, in accordance with Le Châtelier's principle.
A typical procedure for a similar transformation, the synthesis of 3-iodo-1-propanol (B1294970) from 3-chloro-1-propanol, involves refluxing the chloro-precursor with an excess of sodium iodide in acetone for an extended period, often 24 hours. chemspider.com After filtration of the precipitated sodium chloride, the product is isolated from the filtrate. A similar approach is anticipated for the conversion of a suitable 1-chloro-3-halopropylbenzene precursor to Benzene (B151609), (1-chloro-3-iodopropyl)-.
A key precursor for this step would be Benzene, (1,3-dichloropropyl)-. The Finkelstein reaction on this precursor would preferentially occur at the primary C3 position rather than the benzylic C1 position due to steric hindrance at the C1 position, leading to the desired product.
Table 1: Representative Reaction Conditions for Finkelstein Reaction
| Parameter | Value |
| Reactant | Benzene, (1,3-dichloropropyl)- |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-24 hours (estimated) |
| Product | Benzene, (1-chloro-3-iodopropyl)- |
| By-product | Sodium Chloride (NaCl) |
Note: The data in this table is illustrative and based on general knowledge of the Finkelstein reaction, as specific literature data for the direct synthesis of Benzene, (1-chloro-3-iodopropyl)- is limited.
Halogen Interconversion and Regioselective Functionalization Protocols
The synthesis of the necessary precursor, Benzene, (1,3-dichloropropyl)-, requires regioselective chlorination. Direct chlorination of 1-phenylpropane is generally not selective. Therefore, a more controlled approach is necessary. One potential route involves the hydrochlorination of cinnamyl alcohol, which can introduce a chlorine atom at the C3 position. Subsequent chlorination of the benzylic alcohol at C1 would then yield the desired dichloro intermediate.
Alternatively, starting from 3-phenyl-1-propanol, the primary alcohol can be converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂). A patent describes the preparation of 1-chloro-3-phenylpropane (B93460) from 3-phenylpropanol using thionyl chloride with pyridine (B92270) as a catalyst, achieving a high conversion rate. google.com The subsequent introduction of the second chlorine atom at the benzylic C1 position would require a separate, regioselective chlorination step.
Stereoselective Synthesis of Benzene, (1-chloro-3-iodopropyl)- (Focus on Chirality at C1 of propyl chain)
Achieving stereoselectivity at the C1 position of the propyl chain introduces a significant layer of complexity to the synthesis. A common strategy to obtain a specific enantiomer is to start with a chiral precursor. In this case, the synthesis would likely begin with the stereoselective preparation of a chiral 3-chloro-1-phenylpropan-1-ol.
One effective method for obtaining enantiomerically pure (S)-3-chloro-1-phenyl-1-propanol is through the asymmetric reduction of 3-chloro-1-phenyl-1-propanone using a reductase enzyme. For instance, a study has shown that a reductase from Saccharomyces cerevisiae can convert the ketone to the (S)-alcohol with high enantioselectivity. nih.gov
Once the chiral alcohol, for example, (S)-3-chloro-1-phenylpropan-1-ol, is obtained, it needs to be converted to the corresponding chloride at the C1 position. This step must be carried out under conditions that either retain or invert the stereochemistry in a predictable manner. A common method for this transformation is the use of thionyl chloride or a similar reagent. The stereochemical outcome of this step is highly dependent on the reaction mechanism (SN1, SN2, or SNi).
Following the formation of the chiral (S)-1,3-dichloro-1-phenylpropane, the final step would be the Finkelstein reaction to introduce the iodine at the C3 position. As this reaction occurs at a center remote from the chiral center (C1), it is not expected to affect the stereochemistry at C1.
Table 2: Proposed Stereoselective Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Product | Stereochemical Consideration |
| 1 | Asymmetric Reduction | 3-chloro-1-phenyl-1-propanone, Saccharomyces cerevisiae reductase | (S)-3-chloro-1-phenylpropan-1-ol | High enantioselectivity for the (S)-enantiomer. nih.gov |
| 2 | Chlorination | (S)-3-chloro-1-phenylpropan-1-ol, Thionyl chloride (SOCl₂) | (R)- or (S)-Benzene, (1,3-dichloropropyl)- | Outcome depends on reaction mechanism (retention or inversion). |
| 3 | Iodination (Finkelstein) | Chiral Benzene, (1,3-dichloropropyl)-, NaI, Acetone (reflux) | Chiral Benzene, (1-chloro-3-iodopropyl)- | Stereochemistry at C1 is retained. |
Note: The stereochemical outcome of the chlorination step (Step 2) is crucial and would need to be empirically determined.
Mechanistic Studies of Reactions Involving Benzene, 1 Chloro 3 Iodopropyl
Reactivity of Carbon-Halogen Bonds on the Propyl Chain
The propyl chain of Benzene (B151609), (1-chloro-3-iodopropyl)- features two distinct carbon-halogen bonds: a carbon-chlorine bond at the C-1 position and a carbon-iodine bond at the C-3 position. The differential reactivity of these bonds is a central theme in understanding the molecule's chemistry.
Nucleophilic substitution reactions on the propyl chain can proceed via either SN1 or SN2 mechanisms, with the preferred pathway being highly dependent on the reaction conditions and the specific carbon center.
The C-I bond is significantly weaker than the C-Cl bond, making the iodide a much better leaving group. tardigrade.indoubtnut.com This is a consequence of the larger size and greater polarizability of the iodine atom compared to chlorine. Consequently, nucleophilic substitution is more likely to occur at the C-3 position.
SN2 Pathway: The C-3 position, being a primary carbon, is sterically accessible, favoring an SN2 mechanism. A strong nucleophile will preferentially attack this carbon in a single, concerted step, leading to the displacement of the iodide ion. wikipedia.orgacs.org The C-1 position, while also a primary carbon, is sterically hindered by the adjacent bulky phenyl group, making an SN2 attack less favorable compared to the C-3 position.
SN1 Pathway: The formation of a carbocation at the C-1 position would be stabilized by resonance with the adjacent benzene ring (a benzylic carbocation). This stabilization could favor an SN1 pathway at this position, especially with a weak nucleophile in a polar protic solvent. byjus.commasterorganicchemistry.com However, the primary nature of the carbon makes the formation of a carbocation less favorable than at a secondary or tertiary center. The C-3 position is a primary carbon and would form a highly unstable primary carbocation, making an SN1 reaction at this site highly unlikely. masterorganicchemistry.com
The relative rates of SN1 and SN2 reactions for alkyl halides are influenced by the nature of the halogen. For SN2 reactions, the rate generally follows the order R-I > R-Br > R-Cl > R-F, reflecting the leaving group ability. wpmucdn.com For SN1 reactions, the same trend is observed as the rate-determining step involves the departure of the leaving group.
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Leaving Group Ability |
| C-Cl | ~339 | 1 |
| C-I | ~238 | ~100 |
This table illustrates the general trend in bond energies and leaving group abilities for carbon-halogen bonds.
Elimination reactions, primarily dehydrohalogenation, can occur to form alkenes. These reactions often compete with nucleophilic substitution. organicchemistrytutor.com The two main mechanisms for elimination are E1 and E2.
E2 Pathway: This pathway is favored by strong, sterically hindered bases and involves a concerted removal of a proton and a halide leaving group. masterorganicchemistry.com In Benzene, (1-chloro-3-iodopropyl)-, there are protons on the carbon atoms adjacent to both the C-Cl and C-I bonds. Given that iodide is a better leaving group, elimination involving the C-I bond is more probable. This would lead to the formation of (3-chloroprop-1-en-1-yl)benzene.
E1 Pathway: This pathway proceeds through a carbocation intermediate and is favored under conditions that also favor SN1 reactions (e.g., weak base, polar protic solvent). masterorganicchemistry.com As discussed, a carbocation is more likely to form at the C-1 position due to benzylic stabilization. Subsequent elimination of a proton from the adjacent carbon would yield 1-chloro-3-phenylprop-1-ene.
According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene. openstax.org The specific product distribution between substitution and elimination, and between different elimination products, would be highly dependent on the reaction conditions, particularly the nature of the base and solvent. wizeprep.com
Radical reactions can be initiated, for example, by the presence of light or a radical initiator. The C-I bond, being weaker, is more susceptible to homolytic cleavage to form a radical at the C-3 position. The C-1 position is a benzylic position, and a radical at this site would be stabilized by resonance with the benzene ring. chegg.com
Free radical halogenation of alkylbenzenes typically shows a high selectivity for the benzylic position due to the stability of the resulting benzylic radical. libretexts.org Therefore, under radical conditions, reactions involving the C-1 position would be expected to be significant.
| Radical Intermediate | Relative Stability |
| Primary Alkyl Radical | Least Stable |
| Benzylic Radical | Most Stable |
This table highlights the relative stability of potential radical intermediates.
Electrophilic Aromatic Substitution on the Benzene Ring
The (1-chloro-3-iodopropyl)- substituent on the benzene ring will influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Alkyl groups are generally weakly activating and are ortho, para-directing due to inductive electron donation and hyperconjugation. libretexts.org Halogens, on the other hand, are deactivating due to their inductive electron-withdrawing effect, but they are also ortho, para-directing because of resonance donation of their lone pairs. wikipedia.orglibretexts.org
The (1-chloro-3-iodopropyl)- substituent is an alkyl group bearing electron-withdrawing halogen atoms. The inductive effect of the halogens will deactivate the benzene ring towards electrophilic attack, making it less reactive than benzene itself. The chlorine atom at the C-1 position, being closer to the ring, will exert a stronger deactivating inductive effect than the iodine atom at the C-3 position.
Despite the deactivation, the substituent is expected to be an ortho, para-director . This is because the resonance stabilization of the arenium ion intermediate formed during electrophilic attack is most effective when the attack occurs at the ortho and para positions. libretexts.org The lone pairs on the halogens can participate in stabilizing the positive charge in the intermediate for ortho and para attack, but not for meta attack.
| Substituent Type | Activating/Deactivating | Directing Effect |
| Alkyl | Activating | ortho, para |
| Halogen | Deactivating | ortho, para |
| Haloalkyl | Deactivating | ortho, para |
This table summarizes the general directing effects of relevant substituent types.
Intramolecular Cyclization Pathways and Rearrangements
The structure of Benzene, (1-chloro-3-iodopropyl)- allows for the possibility of intramolecular reactions, particularly cyclization.
An intramolecular Friedel-Crafts alkylation could occur, where the benzene ring acts as a nucleophile and attacks one of the electrophilic carbons on the propyl chain. For this to happen, a carbocation would need to form on the side chain, which would be most favorable at the C-1 benzylic position. If the chloride ion leaves, the resulting benzylic carbocation could be attacked by the benzene ring. However, since the carbocation is directly attached to the ring, this would involve the formation of a highly strained three-membered ring, which is generally unfavorable.
A more plausible intramolecular cyclization would involve the formation of a six-membered ring. If the iodine at the C-3 position acts as a leaving group, a primary carbocation would form. While generally unstable, in the presence of a Lewis acid catalyst, this could be induced. The benzene ring could then attack this carbocation in an intramolecular Friedel-Crafts reaction to form a tetrahydronaphthalene derivative. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is a well-established synthetic strategy. masterorganicchemistry.com
Radical cyclization is another possibility. A radical generated at the C-3 position could potentially add to the benzene ring. However, such reactions typically require specific conditions and are less common than ionic cyclizations in this context. wikipedia.orglibretexts.org
Theoretical and Computational Investigations of Benzene, 1 Chloro 3 Iodopropyl
Quantum Chemical Analysis of Electronic Structure
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Quantum chemical methods, such as Density Functional Theory (DFT), provide valuable insights into the distribution of electrons and the nature of molecular orbitals.
Molecular Orbitals and Reactivity Prediction
The reactivity of Benzene (B151609), (1-chloro-3-iodopropyl)- is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.
The benzene ring possesses a set of π molecular orbitals. researchgate.netmasterorganicchemistry.com When substituted, the energies and shapes of these orbitals are perturbed. youtube.com The (1-chloro-3-iodopropyl)- group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This would slightly raise the energy of the HOMO of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.
The HOMO of the molecule is likely to be a π-orbital localized on the benzene ring, while the LUMO is expected to be a σ*-orbital associated with the C-I or C-Cl bonds, given the high polarizability and lower bond strength of the C-I bond. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated benzenes have shown a correlation between the LUMO energy and toxicity, highlighting the importance of this parameter in reactivity. nih.gov
Table 1: Conceptual Frontier Molecular Orbital Characteristics of Benzene, (1-chloro-3-iodopropyl)-
| Orbital | Primary Localization | Predicted Energy Level (Relative) | Implication for Reactivity |
| HOMO | π-system of the benzene ring | Slightly raised compared to benzene | Site for electrophilic attack |
| LUMO | σ* orbital of the C-I bond | Lowered due to electronegative iodine | Site for nucleophilic substitution |
This table is based on general principles of electronic effects of substituents on aromatic rings and alkyl halides.
Charge Distribution and Bond Polarity
The presence of chlorine and iodine atoms significantly influences the charge distribution within the (1-chloro-3-iodopropyl)- substituent. Both halogens are more electronegative than carbon, leading to a polarization of the C-Cl and C-I bonds. This creates partial positive charges (δ+) on the carbon atoms bonded to the halogens and partial negative charges (δ-) on the halogen atoms themselves.
The carbon atom attached to the iodine (C-3) is expected to be a primary site for nucleophilic attack due to the C-I bond being more polarizable and weaker than the C-Cl bond. The carbon atom attached to the chlorine (C-1) is also an electrophilic center. The benzene ring itself will have a nuanced charge distribution due to the inductive effects of the substituted propyl chain.
Conformational Analysis and Energetic Profiles
The propyl chain of Benzene, (1-chloro-3-iodopropyl)- can adopt various conformations due to rotation around the C-C single bonds. These different spatial arrangements, or conformers, will have different energies, and their relative populations will be determined by the Boltzmann distribution.
Conformational analysis would involve systematically rotating the dihedral angles of the propyl chain and calculating the potential energy of each resulting conformer. The most stable conformers would be those that minimize steric hindrance and unfavorable electrostatic interactions. For instance, gauche interactions between the bulky phenyl group and the halogen atoms would be energetically unfavorable.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the detailed pathways of chemical reactions involving Benzene, (1-chloro-3-iodopropyl)-. A key reaction type for this molecule is nucleophilic substitution at the carbon atoms bearing the halogen atoms.
Given that the chlorine and iodine are attached to primary and secondary carbons, respectively (assuming the propyl chain is linear), the nucleophilic substitution reactions could proceed via an S_N2 mechanism. msu.edulibretexts.org Computational studies of S_N2 reactions involve locating the transition state structure and calculating its energy, which determines the activation energy of the reaction. stanford.edu
For the reaction with a nucleophile (Nu⁻):
Nu⁻ + C₆H₅-CH(Cl)-CH₂-CH₂-I → [Transition State] → Products
Computational modeling would likely show that the reaction at the C-I bond is kinetically and thermodynamically more favorable than at the C-Cl bond. This is because iodide is a better leaving group than chloride, and the C-I bond is weaker. The transition state for the S_N2 reaction would feature the incoming nucleophile and the departing iodide ion in a trigonal bipyramidal geometry around the carbon atom. msu.edu
Derivatives and Analogues of Benzene, 1 Chloro 3 Iodopropyl
Synthesis of Positional and Stereoisomers
The synthesis of positional and stereoisomers of benzene (B151609), (1-chloro-3-iodopropyl)- is a critical area of study, as the spatial arrangement of the atoms can significantly influence the compound's properties and reactivity.
Positional isomers, such as those with the chloro and iodo groups on different carbons of the propyl chain (e.g., 1-chloro-2-iodopropyl or 2-chloro-1-iodopropyl), can be pursued through carefully designed synthetic routes. For instance, the synthesis of 1-chloro-3-iodobenzene (B1293798) can be achieved from benzene through a diazotization reaction. chegg.com The synthesis of a propyl chain with specific halogen placements can be approached through methods like the Friedel-Crafts acylation of chlorobenzene, followed by reduction of the carbonyl group. quora.com Direct Friedel-Crafts alkylation with a halopropane can lead to rearrangements, resulting in different isomers. quora.com
Stereoisomers, arising from the chiral center at the first carbon of the propyl chain (C1), can be synthesized using stereoselective methods. The development of gold(I)-catalyzed cyclization reactions of N-(3-Iodoprop-2-ynyl)-N-tosylanilines has demonstrated the ability to control regioselectivity and generate specific iodinated quinoline (B57606) derivatives, a strategy that could potentially be adapted for stereoselective synthesis. researchgate.net
Table 1: Examples of Positional and Stereoisomers of Halogenated Propylbenzenes
| Compound Name | Molecular Formula | Key Structural Feature |
| (1-Chloro-2-iodopropyl)benzene | C₉H₁₀ClI | Iodine at the 2-position of the propyl chain. nih.gov |
| 1-Chloro-3-(1-iodoethyl)benzene | C₈H₈ClI | Iodoethyl group instead of an iodopropyl group. |
| (R)-(1-Chloro-3-iodopropyl)benzene | C₉H₁₀ClI | Specific (R) stereochemistry at the chiral center. |
| (S)-(1-Chloro-3-iodopropyl)benzene | C₉H₁₀ClI | Specific (S) stereochemistry at the chiral center. |
Exploration of Analogues with Varied Halogenation Patterns
The substitution of chlorine and iodine with other halogens (fluorine and bromine) can lead to a diverse set of analogues with potentially unique chemical and physical properties. The synthesis of such analogues can be achieved through various halogenation techniques.
For instance, the synthesis of fluorinated polycyclic aromatic hydrocarbons has been accomplished through transition-metal-free arene fluorine nucleophilic substitution. researchgate.net The electrophilic halogenation of benzene is a well-established method, with specific reagents used for chlorination (Cl₂/AlCl₃), bromination (Br₂/FeBr₃), and iodination (I₂ with an oxidizing agent). youtube.com These methods can be adapted to introduce different halogens onto the benzene ring or the propyl side chain.
The synthesis of compounds like 2-bromo-1-chloro-3-fluoro-5-iodobenzene (B13912694) and 5-bromo-1-chloro-2-fluoro-3-iodobenzene (B6354357) highlights the possibility of creating polysubstituted benzene rings with various halogen combinations. doubtnut.combldpharm.com Suzuki cross-coupling reactions using precursors like 1-bromo-3-chloro-5-iodobenzene (B84608) with arylboronic acids have also been employed to create complex aryl structures. rsc.org
Table 2: Examples of Analogues with Varied Halogenation
| Compound Name | Molecular Formula | Halogen Variation |
| Benzene, (1-bromo-3-iodopropyl)- | C₉H₁₀BrI | Chlorine replaced by bromine. |
| Benzene, (1-chloro-3-fluoropropyl)- | C₉H₁₀ClF | Iodine replaced by fluorine. |
| Benzene, (1,3-dibromopropyl)- | C₉H₁₀Br₂ | Both halogens are bromine. |
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | C₇H₃ClF₃I | Introduction of a trifluoromethyl group. quora.com |
| 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | C₆H₂BrClFI | Multiple halogen substitutions on the benzene ring. manchesterorganics.com |
Incorporation of Additional Functional Groups
The benzene ring and the propyl side chain of the parent compound provide sites for the introduction of various functional groups, further expanding the chemical space of its derivatives. Nucleophilic aromatic substitution reactions can be employed to introduce groups like hydroxyl, amino, and others, particularly when the benzene ring is activated by electron-withdrawing groups. philadelphia.edu.jolibretexts.orglibretexts.org
For example, the reaction of 2,4-dinitro-1-chlorobenzene with aromatic bases to form 2,4-dinitrodiphenylamines demonstrates the potential for nucleophilic substitution. researchgate.net The synthesis of benzo-fused heterocycles often involves the introduction of functional groups that can participate in cyclization reactions. core.ac.uk
The propyl chain can also be functionalized. For instance, the iodine atom is a good leaving group, facilitating nucleophilic substitution reactions to introduce groups like azides, cyanides, or thiols. The synthesis of 2-trifluoromethyl-1H-benzimidazole derivatives involves the reaction of a diamine with trifluoroacetic acid, showcasing the incorporation of a CF₃ group. nih.gov
Table 3: Examples of Derivatives with Additional Functional Groups
| Derivative Class | Representative Functional Group | Potential Synthetic Route |
| Phenols | -OH | Nucleophilic aromatic substitution of a halogen on an activated ring. libretexts.org |
| Anilines | -NH₂ | Reduction of a nitro group or nucleophilic aromatic substitution. |
| Nitriles | -CN | Nucleophilic substitution of a halide on the propyl chain. |
| Ethers | -OR | Williamson ether synthesis with a corresponding phenol. |
| Carboxylic Acids | -COOH | Oxidation of the propyl side chain. |
Heterocyclic and Polycyclic Compounds Derived from the Benzene, (1-chloro-3-iodopropyl)- Scaffold
The reactive nature of the halogenated propyl chain makes it a valuable precursor for the synthesis of heterocyclic and polycyclic compounds. Cyclization reactions can be initiated through intramolecular nucleophilic attack or by employing transition metal catalysts.
The synthesis of various heterocycles, such as benzofurans, benzimidazoles, and quinoxalines, often starts from substituted benzene derivatives. core.ac.uknih.gov For example, 2,1,3-benzothiadiazole (B189464) derivatives can be synthesized from 4,5-dihalogeno-benzene-1,2-diamines. nih.gov The synthesis of 6-azaullazines has been achieved through a combination of Pd-catalyzed cross-coupling and cycloisomerization reactions. thieme-connect.de Furthermore, the iodocyclization of ene-ynamides and arene-ynamides has proven to be a rapid method for constructing naphthalenes and phenanthrenes. researchgate.net
Polycyclic aromatic hydrocarbons (PAHs) can be synthesized through methods like oxidative cyclodehydrogenation of oligophenylene precursors or palladium-catalyzed [3+3] annulation. researchgate.netresearchgate.netrsc.org A transient directing group strategy has also been developed for the efficient construction of diverse PAHs. nih.gov These synthetic strategies could potentially be applied to derivatives of benzene, (1-chloro-3-iodopropyl)- to generate novel and complex molecular architectures.
Advanced Analytical Characterization and Reaction Monitoring
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of "Benzene, (1-chloro-3-iodopropyl)-" by providing detailed information about its atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For "Benzene, (1-chloro-3-iodopropyl)-", both ¹H NMR and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the 1-chloro-3-iodopropyl side chain. The integration of these signals would correspond to the number of protons of each type. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would provide information about the number of adjacent protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "Benzene, (1-chloro-3-iodopropyl)-" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the chlorine would have a different chemical shift from the one bonded to iodine, and both would differ from the aromatic carbons.
While specific data for the target compound is unavailable, a ¹H NMR spectrum of the related compound, 1-chloro-3-phenylpropane (B93460), shows characteristic signals for the phenyl and propyl groups. nih.gov Similarly, the ¹³C NMR spectrum of 1-chloro-3-phenylpropane reveals the different carbon environments within that molecule. spectrabase.com
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for Benzene, (1-chloro-3-iodopropyl)- (Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may vary.)
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | ¹H NMR | 7.2 - 7.5 | Multiplet |
| Methine Proton (-CHCl-) | ¹H NMR | 4.5 - 5.0 | Triplet of doublets |
| Methylene (B1212753) Protons (-CH₂-) | ¹H NMR | 2.0 - 2.5 | Multiplet |
| Methylene Protons (-CH₂I) | ¹H NMR | 3.2 - 3.6 | Triplet |
| Aromatic Carbons | ¹³C NMR | 125 - 145 | - |
| Methine Carbon (-CHCl-) | ¹³C NMR | 60 - 70 | - |
| Methylene Carbon (-CH₂-) | ¹³C NMR | 35 - 45 | - |
| Methylene Carbon (-CH₂I) | ¹³C NMR | 5 - 15 | - |
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.
Infrared (IR) Spectroscopy of "Benzene, (1-chloro-3-iodopropyl)-" would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic chain. Additionally, specific stretching vibrations for the C-Cl and C-I bonds would be observed, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹). The NIST Chemistry WebBook has an IR spectrum for the related compound (3-chloropropyl)benzene, which can provide an indication of the expected spectral features for the propylbenzene (B89791) moiety.
Raman Spectroscopy would also reveal information about the vibrational modes of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The aromatic ring vibrations, for example, often give rise to strong Raman signals.
Table 2: Expected Vibrational Frequencies for Benzene, (1-chloro-3-iodopropyl)- (Note: These are approximate frequency ranges and are based on general spectroscopic principles.)
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |
| C=C (Aromatic) | Stretching | 1400 - 1600 | IR, Raman |
| C-Cl | Stretching | 600 - 800 | IR, Raman |
| C-I | Stretching | 500 - 600 | IR, Raman |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For "Benzene, (1-chloro-3-iodopropyl)-", the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The presence of chlorine and iodine isotopes would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms. The fragmentation pattern, generated by the breakdown of the molecular ion, would provide valuable clues about the structure of the molecule. For example, the loss of a chlorine or iodine atom, or the cleavage of the propyl chain, would produce characteristic fragment ions. The NIST Chemistry WebBook provides mass spectral data for the related compound (3-chloropropyl)benzene, illustrating the fragmentation patterns that can be expected from a propylbenzene derivative.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating "Benzene, (1-chloro-3-iodopropyl)-" from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. "Benzene, (1-chloro-3-iodopropyl)-" is expected to be amenable to GC analysis. The choice of the stationary phase of the GC column is critical for achieving good separation from any impurities. A non-polar or medium-polarity column would likely be effective. The retention time of the compound would be a key parameter for its identification. For quantitative analysis, an internal standard can be used. Although specific GC methods for this compound are not available, general methods for chlorinated and iodinated hydrocarbons are well-established. The NIST Chemistry WebBook also contains gas chromatography data for related compounds like (3-chloropropyl)benzene.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For "Benzene, (1-chloro-3-iodopropyl)-", reversed-phase HPLC would be a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. A UV detector is commonly used for aromatic compounds like this one. An HPLC method for the related compound, Benzene, 1-chloro-3-iodo-, uses a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating a viable approach for similar structures.
Chiral Chromatography for Enantiomeric Resolution
The enantiomeric resolution of chiral compounds is a critical aspect of pharmaceutical development and chemical synthesis, ensuring the stereochemical purity of a target molecule. For "Benzene, (1-chloro-3-iodopropyl)-," which possesses a chiral center at the carbon atom bonded to the chlorine atom, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating its enantiomers. researchgate.netmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention and, thus, separation. researchgate.net
The selection of an appropriate CSP is paramount for achieving successful enantiomeric resolution. Based on the structural features of "Benzene, (1-chloro-3-iodopropyl)-" (a phenyl group and halogenated alkyl chain), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are strong candidates. nih.govwindows.net Columns like Chiralpak® IA, IB, IC, and ID, which are based on amylose and cellulose derivatives, have demonstrated broad applicability in separating a wide range of chiral compounds. nih.gov Specifically, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are widely used chiral selectors that have proven effective for resolving racemates. windows.net
The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including π-π stacking between the phenyl group of the analyte and the aromatic moieties of the CSP, hydrogen bonding, and dipole-dipole interactions. sigmaaldrich.com The precise fit of the enantiomers into the chiral grooves of the polysaccharide polymer dictates the strength of these interactions and, consequently, the retention time.
For the separation of "Benzene, (1-chloro-3-iodopropyl)-," a normal-phase or reversed-phase HPLC method could be developed. In normal-phase mode, a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) is typically used. researchgate.net In reversed-phase mode, a mixture of water and acetonitrile or methanol would be employed. sigmaaldrich.com The choice of mobile phase and its composition is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. sigmaaldrich.com
Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Resolution of Benzene, (1-chloro-3-iodopropyl)-
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Elution Order | Enantiomer 1 (e.g., R-isomer) before Enantiomer 2 (e.g., S-isomer) |
| Hypothetical Retention Time (Enantiomer 1) | 8.5 min |
| Hypothetical Retention Time (Enantiomer 2) | 10.2 min |
| Hypothetical Resolution (Rs) | > 1.5 |
This table presents a hypothetical HPLC method as no specific published data for the enantiomeric resolution of "Benzene, (1-chloro-3-iodopropyl)-" was found in the search results.
Real-time Spectroscopic Monitoring of Chemical Transformations
The ability to monitor chemical reactions in real-time is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For chemical transformations involving "Benzene, (1-chloro-3-iodopropyl)-," various spectroscopic techniques can be employed for in-situ monitoring. spectroscopyonline.com
Mid-Infrared (IR) Spectroscopy:
Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR-ATR) spectroscopy is a powerful tool for monitoring reactions in solution without the need for sample preparation. spectroscopyonline.com By inserting an ATR probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked by observing their characteristic vibrational bands.
For a substitution reaction at the benzylic position of "Benzene, (1-chloro-3-iodopropyl)-," where the chlorine atom is replaced by another functional group, FTIR-ATR spectroscopy would allow for the monitoring of the disappearance of the C-Cl stretching vibration and the appearance of a new band corresponding to the newly formed bond. Similarly, reactions involving the C-I bond could be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Flow NMR spectroscopy and benchtop NMR spectrometers have emerged as powerful tools for real-time reaction monitoring. magritek.com This technique provides detailed structural information, allowing for the simultaneous tracking of multiple species in a reaction mixture. For a reaction involving "Benzene, (1-chloro-3-iodopropyl)-," changes in the chemical shifts and splitting patterns of the protons adjacent to the chlorine and iodine atoms would provide direct evidence of the chemical transformation. For example, in a nucleophilic substitution reaction where the iodine atom is replaced, the downfield shift of the methylene protons adjacent to the iodine would decrease as the reactant is consumed.
Table 2: Spectroscopic Probes for Monitoring a Hypothetical Nucleophilic Substitution Reaction of Benzene, (1-chloro-3-iodopropyl)-
| Spectroscopic Technique | Analyte/Functional Group Monitored | Expected Spectral Change During Reaction (Reactant → Product) |
| Mid-IR (FTIR-ATR) | C-I stretching vibration | Decrease in the intensity of the C-I absorption band. |
| C-Nu stretching vibration (where Nu is the nucleophile) | Increase in the intensity of the C-Nu absorption band. | |
| ¹H NMR | Protons on the carbon adjacent to the iodine atom (-CH₂-I) | Disappearance of the signal for the reactant's -CH₂-I group. |
| Protons on the carbon adjacent to the nucleophile (-CH₂-Nu) | Appearance and increase in the signal for the product's -CH₂-Nu group. |
This table illustrates the expected spectral changes for a hypothetical reaction as no specific published data for the real-time monitoring of reactions involving "Benzene, (1-chloro-3-iodopropyl)-" was found in the search results.
The use of these real-time monitoring techniques enables the collection of high-density data, which can be used to determine reaction kinetics, elucidate reaction mechanisms, and ensure process safety and reproducibility. magritek.combirmingham.ac.uk
Role As a Versatile Synthetic Intermediate
Building Block in Carbon-Carbon Bond Forming Transformations
The primary utility of "Benzene, (1-chloro-3-iodopropyl)-" in carbon-carbon bond formation lies in its capacity to undergo selective cross-coupling reactions. The significant difference in bond dissociation energies between the C-I and C-Cl bonds enables chemists to target one site over the other with high precision.
The carbon-iodine bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel, which is the initial step in most cross-coupling reaction cycles. This allows for the selective functionalization of the iodinated carbon. Following the initial coupling at the C-I position, the C-Cl bond remains available for a subsequent, typically more forcing, cross-coupling reaction. This sequential functionalization is a powerful strategy for the convergent synthesis of complex molecules.
Common cross-coupling reactions that can be selectively performed at the C-I bond include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base.
Negishi Coupling: Coupling with an organozinc reagent, typically catalyzed by palladium or nickel. nih.govnih.govrsc.org
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Stille Coupling: Coupling with an organostannane reagent, catalyzed by palladium.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.
The following interactive table provides representative conditions for the selective Suzuki-Miyaura coupling at the C-I bond of a hypothetical aryl-alkyl iodide.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 60-80 |
This table illustrates typical conditions and is not based on experimentally verified reactions of "Benzene, (1-chloro-3-iodopropyl)-" due to a lack of specific literature.
Once the C-I bond has been functionalized, the remaining C-Cl bond can be activated for a second cross-coupling reaction under more vigorous conditions, such as using a more electron-rich ligand, a higher temperature, or a different catalyst system. This stepwise approach allows for the introduction of two different carbon-based fragments onto the propyl chain.
Precursor for Functionalized Organic Scaffolds
Beyond simple carbon-carbon bond formation, "Benzene, (1-chloro-3-iodopropyl)-" serves as a valuable precursor for a variety of functionalized organic scaffolds. The differential reactivity of the two halogen atoms can be exploited to introduce heteroatoms or to initiate cyclization reactions.
For instance, selective nucleophilic substitution at the more reactive C-I bond with an appropriate nucleophile (e.g., an alcohol, amine, or thiol) can introduce a new functional group. The remaining C-Cl bond can then be used as a handle for further transformations, including intramolecular reactions.
A key application of such precursors is in the synthesis of cyclic compounds. For example, after a nucleophilic substitution at the iodine-bearing carbon, an intramolecular reaction involving the chloro-substituted carbon can lead to the formation of heterocyclic or carbocyclic rings. An illustrative, though hypothetical, example would be the reaction with an ortho-lithiated aniline (B41778) derivative, where the initial substitution at the C-I bond is followed by an intramolecular cyclization to form a substituted tetrahydroquinoline.
Contribution to the Synthesis of Complex Molecular Architectures
The ability to perform selective and sequential reactions makes "Benzene, (1-chloro-3-iodopropyl)-" a valuable contributor to the synthesis of complex molecular architectures, including those found in medicinally relevant compounds and natural products.
One potential application lies in the synthesis of substituted tetralin frameworks, which are common motifs in biologically active molecules. nih.govnih.govbeilstein-journals.orggoogle.comchemrxiv.org A synthetic strategy could involve a cross-coupling reaction at the C-I bond to introduce a specific substituent, followed by an intramolecular Friedel-Crafts-type cyclization of the propyl chain onto the appended aromatic ring to construct the tetralin core. The chlorine atom could then be further functionalized or removed.
Moreover, the propyl chain can act as a three-carbon linker to tether different molecular fragments. For example, a double cross-coupling reaction, first at the C-I bond and then at the C-Cl bond, could be used to connect two different aromatic or heteroaromatic rings, leading to complex, multi-component structures.
Q & A
Basic Research Question
- ¹³C NMR : Identify carbon environments; the iodo-bearing carbon typically appears at δ 30–40 ppm due to heavy atom effects .
- FT-IR : Detect C–I stretches (500–600 cm⁻¹) and C–Cl stretches (550–750 cm⁻¹), with peak splitting indicating conformational isomerism .
- X-ray Crystallography : Resolve steric effects between bulky substituents, confirming the 1,3-disubstituted geometry .
How do steric and electronic effects in Benzene, (1-chloro-3-iodopropyl)-, influence its catalytic applications in cross-coupling reactions?
Advanced Research Question
In Suzuki-Miyaura couplings, the iodo group acts as a superior leaving group compared to chloro. Key considerations:
- Ligand Design : Use Pd(PPh₃)₄ to stabilize the transition state, reducing steric hindrance from the propyl chain .
- Kinetic Studies : Track reaction progress via ¹⁹F NMR (if fluorinated arylboronic acids are used) to quantify activation barriers .
Contradiction Resolution : Conflicting yields may arise from iodine’s propensity for oxidative addition versus chloro’s slower kinetics. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
